(2Z)-(MethoxyiMino)-2-(5-aMino-1,2,4-thiadiazol-3-yl)-acetic acid (2Z)-(MethoxyiMino)-2-(5-aMino-1,2,4-thiadiazol-3-yl)-acetic acid
Brand Name: Vulcanchem
CAS No.: 139183-37-2
VCID: VC0178784
InChI: InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2-
SMILES: CON=C(C1=NSC(=N1)N)C(=O)O
Molecular Formula: C5H6N4O3S
Molecular Weight: 202.19 g/mol

(2Z)-(MethoxyiMino)-2-(5-aMino-1,2,4-thiadiazol-3-yl)-acetic acid

CAS No.: 139183-37-2

Main Products

VCID: VC0178784

Molecular Formula: C5H6N4O3S

Molecular Weight: 202.19 g/mol

(2Z)-(MethoxyiMino)-2-(5-aMino-1,2,4-thiadiazol-3-yl)-acetic acid - 139183-37-2

CAS No. 139183-37-2
Product Name (2Z)-(MethoxyiMino)-2-(5-aMino-1,2,4-thiadiazol-3-yl)-acetic acid
Molecular Formula C5H6N4O3S
Molecular Weight 202.19 g/mol
IUPAC Name (2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-methoxyiminoacetic acid
Standard InChI InChI=1S/C5H6N4O3S/c1-12-8-2(4(10)11)3-7-5(6)13-9-3/h1H3,(H,10,11)(H2,6,7,9)/b8-2-
Standard InChIKey OSIJZKVBQPTIMT-WAPJZHGLSA-N
Isomeric SMILES CO/N=C(/C1=NSC(=N1)N)\C(=O)O
SMILES CON=C(C1=NSC(=N1)N)C(=O)O
Canonical SMILES CON=C(C1=NSC(=N1)N)C(=O)O
PubChem Compound 10130412
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator